![molecular formula C11H11NO3 B2654304 4,6-dimethoxy-1H-indole-7-carbaldehyde CAS No. 23659-91-8](/img/structure/B2654304.png)
4,6-dimethoxy-1H-indole-7-carbaldehyde
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Overview
Description
“4,6-dimethoxy-1H-indole-7-carbaldehyde” is a chemical compound with a molecular weight of 205.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of indole-based imines, which could include “4,6-dimethoxy-1H-indole-7-carbaldehyde”, has been studied . A variety of protocols have been compared, and a convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .Molecular Structure Analysis
The IUPAC name for this compound is “4,6-dimethoxy-1H-indole-2-carbaldehyde” and its InChI code is "1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents . These compounds were obtained by reacting 4,6-dimethoxy-1H-indole with chloroacetic acid, leading to a starting material (R1).
- While not directly related to the compound itself, indole derivatives have been studied for their anti-HIV-1 properties . Although specific data on this compound’s anti-HIV-1 activity are not available, it highlights the broader potential of indole-based molecules.
Antibacterial and Antitumor Agents
Anti-HIV-1 Potential
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic indole imines have shown promising DPPH • scavenging activity, H2O2 inhibition potential, and Ferric ion (Fe3+) reducing antioxidant power assay . This suggests that “4,6-dimethoxy-1H-indole-7-carbaldehyde” and similar compounds could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
4,6-dimethoxy-1H-indole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-10(15-2)8(6-13)11-7(9)3-4-12-11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQDMNQHEKTTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-1H-indole-7-carbaldehyde |
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